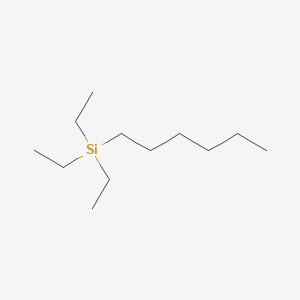
Silane, triethylhexyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, triethylhexyl- is an organosilicon compound that belongs to the family of silanes. Silanes are compounds containing silicon atoms bonded to hydrogen atoms and/or organic groups. Silane, triethylhexyl- is characterized by its unique structure, which includes a silicon atom bonded to three ethyl groups and one hexyl group. This compound is used in various industrial and scientific applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of silane, triethylhexyl- typically involves the reaction of hexylsilane with ethylsilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of silane, triethylhexyl- is often scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Silane, triethylhexyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can act as a reducing agent in various organic reactions.
Substitution: The ethyl and hexyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be used with reagents like lithium aluminum hydride.
Substitution: Halogenating agents such as chlorine or bromine are often used for substitution reactions.
Major Products Formed
The major products formed from these reactions include silanol derivatives, reduced organic compounds, and substituted silanes. These products are valuable intermediates in the synthesis of various chemicals and materials.
Aplicaciones Científicas De Investigación
Silane, triethylhexyl- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Biology: The compound is employed in the modification of biomolecules for various biological studies.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Silane, triethylhexyl- is used in the production of coatings, adhesives, and sealants due to its excellent bonding properties.
Mecanismo De Acción
The mechanism of action of silane, triethylhexyl- involves its ability to form strong covalent bonds with various substrates. The silicon atom in the compound can interact with oxygen, nitrogen, and other electronegative atoms, leading to the formation of stable complexes. These interactions are crucial for its effectiveness in applications such as surface modification and catalysis.
Comparación Con Compuestos Similares
Similar Compounds
Triethylsilane: Similar in structure but lacks the hexyl group.
Hexylsilane: Contains a hexyl group but lacks the ethyl groups.
Trimethylsilane: Contains three methyl groups instead of ethyl and hexyl groups.
Uniqueness
Silane, triethylhexyl- is unique due to its combination of ethyl and hexyl groups, which imparts distinct chemical properties. This combination allows for versatile reactivity and makes it suitable for a broader range of applications compared to its simpler counterparts.
Propiedades
Número CAS |
13810-04-3 |
|---|---|
Fórmula molecular |
C12H28Si |
Peso molecular |
200.44 g/mol |
Nombre IUPAC |
triethyl(hexyl)silane |
InChI |
InChI=1S/C12H28Si/c1-5-9-10-11-12-13(6-2,7-3)8-4/h5-12H2,1-4H3 |
Clave InChI |
BFIDWDKYNVSHDP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC[Si](CC)(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















